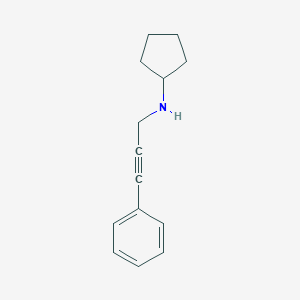

N-(3-phenylprop-2-ynyl)cyclopentanamine

Übersicht

Beschreibung

N-(3-phenylprop-2-ynyl)cyclopentanamine is a chemical compound with the molecular formula C₁₄H₁₇N and a molecular weight of 199.29 g/mol . This compound features a cyclopentanamine core with a phenylpropynyl group attached, making it a versatile molecule for various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylprop-2-ynyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 3-phenylprop-2-ynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-phenylprop-2-ynyl)cyclopentanamine undergoes various types of chemical reactions, including:

Oxidation: The phenylpropynyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The triple bond in the phenylpropynyl group can be reduced to a double or single bond, forming alkenes or alkanes.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of phenylpropynyl ketones or carboxylic acids.

Reduction: Formation of phenylprop-2-enyl or phenylpropyl derivatives.

Substitution: Formation of various N-substituted cyclopentanamine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

N-(3-phenylprop-2-ynyl)cyclopentanamine serves as a versatile building block in the synthesis of complex organic molecules. It is often utilized in the development of new synthetic methodologies, particularly those involving nucleophilic substitution reactions. The compound can be synthesized through the reaction of cyclopentanamine with 3-phenylprop-2-ynyl bromide under basic conditions, typically using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.

Reactivity and Transformations

The compound can undergo various chemical reactions, including:

- Oxidation : The phenylpropynyl group can be oxidized to form ketones or carboxylic acids.

- Reduction : The triple bond can be reduced to form alkenes or alkanes.

- Substitution : The amine group can participate in nucleophilic substitution reactions, leading to new amine derivatives.

Biological Applications

Potential Therapeutic Properties

Research has indicated that this compound may exhibit biological activity relevant to medicine. Its potential therapeutic properties include:

- Anti-inflammatory Activity : Studies are exploring its effects on inflammatory pathways.

- Anticancer Activity : Investigations are underway to assess its efficacy against various cancer cell lines .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The phenylpropynyl group may interact with active sites on target proteins, influencing their activity and leading to various biological outcomes.

Industrial Applications

Material Development

In industrial contexts, this compound is being explored for its potential in the development of new materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering, particularly in creating advanced chemical processes and products.

Case Studies

While detailed case studies specifically focusing on this compound remain limited, preliminary research highlights its role in:

- Enzyme Inhibition Studies : Investigating its impact on specific enzyme pathways relevant to disease mechanisms.

- Pharmacological Trials : Early-stage trials assessing its safety and efficacy as a therapeutic agent.

These studies underline the compound's potential as a candidate for further research in drug development and therapeutic applications .

Wirkmechanismus

The mechanism of action of N-(3-phenylprop-2-ynyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropynyl group can interact with active sites, altering the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-phenylprop-2-ynyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

N-(3-phenylprop-2-ynyl)cycloheptanamine: Similar structure but with a cycloheptane ring.

N-(3-phenylprop-2-ynyl)cyclobutanamine: Similar structure but with a cyclobutane ring.

Uniqueness

Biologische Aktivität

N-(3-phenylprop-2-ynyl)cyclopentanamine is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentanamine ring substituted with a phenyl group and a propynyl group. Its molecular formula is , and it possesses unique chemical properties that facilitate various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The phenylpropynyl moiety can engage with active sites on these targets, potentially altering their activity. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

- Receptor Binding : It may bind to specific receptors, influencing signaling pathways involved in various physiological processes.

Biological Activities and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Investigations into its anticancer properties are ongoing, with some studies indicating that it may inhibit cancer cell proliferation.

- Neuroprotective Effects : The compound has been explored for its neuroprotective potential, which could be significant in neurodegenerative disease models.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Anticancer | Reduces proliferation of cancer cells | |

| Neuroprotection | Protects neuronal cells from oxidative stress |

Case Studies

-

Case Study on Anti-inflammatory Activity :

- A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. Results showed significant reduction in inflammatory markers compared to controls, suggesting potential therapeutic use in inflammatory conditions.

-

Case Study on Anticancer Activity :

- In vitro experiments demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

Eigenschaften

IUPAC Name |

N-(3-phenylprop-2-ynyl)cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-2-7-13(8-3-1)9-6-12-15-14-10-4-5-11-14/h1-3,7-8,14-15H,4-5,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSSYVJZNJRSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405904 | |

| Record name | N-(3-phenylprop-2-ynyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880804-47-7 | |

| Record name | N-(3-phenylprop-2-ynyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.